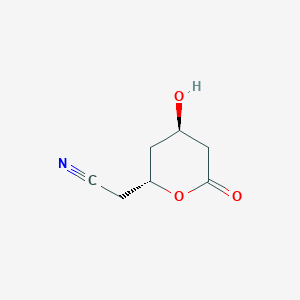![molecular formula C25H36N2O2 B12515706 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine CAS No. 686722-17-8](/img/structure/B12515706.png)
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is a complex organic compound characterized by its unique molecular structure This compound features a pyrimidine ring substituted with an octyl group and a phenyl ring that is further substituted with a butyloxirane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-hydroxybenzaldehyde with (2R,3R)-3-butyloxirane in the presence of a base to form the intermediate 4-{[(2R,3R)-3-butyloxiran-2-yl]methoxy}benzaldehyde. This intermediate is then subjected to a condensation reaction with octylamine and a suitable pyrimidine precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can be employed to achieve efficient and scalable production. These methods offer advantages in terms of reaction control, safety, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The butyloxirane moiety can be oxidized to form corresponding diols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of diols or ketones from the butyloxirane moiety.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine involves its interaction with specific molecular targets. The butyloxirane moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The pyrimidine ring can interact with enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Hydroxybupropion: Shares the (2R,3R)-configuration and an epoxide moiety but differs in its overall structure and pharmacological activity.
Phenolic Antioxidants: Compounds with phenolic structures that exhibit antioxidant properties, though they lack the pyrimidine ring and butyloxirane moiety.
Uniqueness
2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine is unique due to its combination of a pyrimidine ring, a phenyl ring with a butyloxirane moiety, and an octyl group.
Propiedades
Número CAS |
686722-17-8 |
|---|---|
Fórmula molecular |
C25H36N2O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
2-[4-[[(2R,3R)-3-butyloxiran-2-yl]methoxy]phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-8-9-10-11-20-17-26-25(27-18-20)21-13-15-22(16-14-21)28-19-24-23(29-24)12-6-4-2/h13-18,23-24H,3-12,19H2,1-2H3/t23-,24-/m1/s1 |
Clave InChI |
YSXWRHYTVPTMOD-DNQXCXABSA-N |
SMILES isomérico |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC[C@@H]3[C@H](O3)CCCC |
SMILES canónico |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC3C(O3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


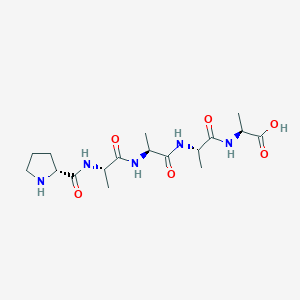
![N,N-diphenyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12515643.png)
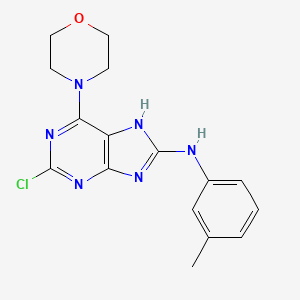
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)
![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
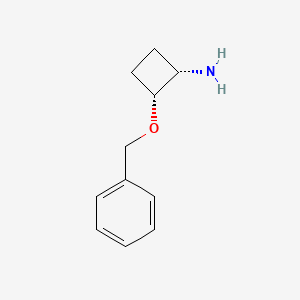


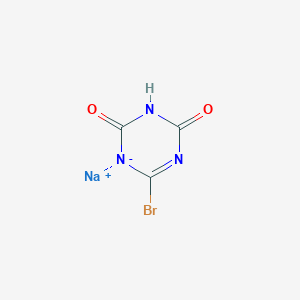
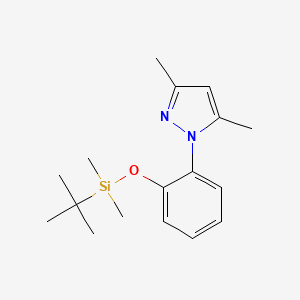
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
